2-(4-chlorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic small molecule characterized by a 4-chlorophenoxy group linked via an acetamide bridge to a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl moiety. The tetrahydrobenzothiazole core introduces conformational flexibility, while the chlorophenoxy group may enhance lipophilicity and receptor-binding interactions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQHZBNOXPJRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.84 g/mol . The structure features a benzothiazole moiety known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiazole scaffold exhibit significant anticancer properties. For instance, a study evaluated a series of benzothiazole derivatives for their ability to inhibit ATR kinase, a critical regulator in cancer cell proliferation. Among the tested compounds, some derivatives showed IC50 values indicating potent cytotoxicity against cancer cell lines such as HCT116 and HeLa .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 2c | HCT116 | <10 | Inhibition of ATR kinase |
| Compound 7h | HeLa | 3.995 | Inhibition of pChk1 at Ser 317 |
| Compound 7l | HCT116 & HeLa | 5 | Inhibition of Chk1 phosphorylation |
Antimicrobial Activity
Benzothiazole derivatives have also been reported to possess antimicrobial properties. The compound's mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways. A study highlighted that certain benzothiazole analogs exhibited broad-spectrum activity against various pathogens, indicating potential therapeutic applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2. Research suggests that the presence of the chlorophenoxy group enhances the anti-inflammatory activity by modulating signaling pathways involved in inflammation .
Case Studies
- Study on Anticancer Efficacy : A recent investigation focused on evaluating the cytotoxic effects of various benzothiazole derivatives on cancer cell lines. The study found that specific modifications to the benzothiazole structure significantly increased potency against cancer cells .
- Antimicrobial Screening : Another study assessed the antimicrobial activity of a series of benzothiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Scientific Research Applications
Research indicates that compounds with a benzothiazole structure exhibit various biological activities, including:
- Anticancer Properties : The benzothiazole moiety is known for its potential in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cells, making them candidates for anticancer drug development .
- Antibacterial and Antifungal Effects : The compound's structure allows it to interact with biological membranes and cellular targets, showing efficacy against a range of bacterial and fungal pathogens .
- Anthelmintic Activity : Some benzothiazole derivatives have been reported to possess anthelmintic properties, which could be beneficial in treating parasitic infections .
Synthesis and Derivatives
The synthesis of 2-(4-chlorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves a multi-step process that includes acylation reactions and cyclization to form the desired benzothiazole core. Variations in the synthesis can lead to derivatives with enhanced biological activity or altered pharmacological profiles.
Case Studies and Research Findings
- Anticancer Research : In one study focused on the anticancer properties of benzothiazole derivatives, researchers synthesized various compounds similar to this compound. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects and potential as chemotherapeutic agents .
- Antimicrobial Studies : A series of experiments evaluated the antimicrobial activity of benzothiazole derivatives. The results indicated that some compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi. This suggests their potential application in developing new antimicrobial agents .
- Pharmacokinetics and Toxicology : Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown that modifications to the benzothiazole structure can influence absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological evaluations are also essential to ensure safety for potential clinical use .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Modifications to the Acetamide Side Chain
Piperazine-Substituted Derivatives
- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-tetrahydrobenzothiazol-2-yl)acetamide (MW: 400.54) Features a piperazine ring with a 4-methoxyphenyl substituent.
- 2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(6-methyl-tetrahydrobenzothiazol-2-yl)acetamide (MW: 388.51)
Sulfonyl-Substituted Analog
- 2-(Benzenesulfonyl)-N-(6-methyl-tetrahydrobenzothiazol-2-yl)acetamide (MW: 350.46) Replaces the chlorophenoxy group with a benzenesulfonyl moiety. The sulfonyl group increases polarity and may alter metabolic stability or protein-binding interactions .
Modifications to the Benzothiazole Core
Trifluoromethyl-Substituted Benzothiazoles
- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide
Oxo and Dimethyl Substituents
- 2-(4-Chlorophenoxy)-N-(5,5-dimethyl-7-oxo-tetrahydrobenzothiazol-2-yl)acetamide (CAS 330201-53-1) Incorporates a ketone (7-oxo) and dimethyl groups on the tetrahydrobenzothiazole ring. These modifications could rigidify the structure, affecting conformational dynamics and target engagement .
Non-Hydrogenated Benzothiazole Derivatives
- 2-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (CAS 300820-52-4) Replaces the tetrahydrobenzothiazole with a planar benzothiazole ring linked to a phenyl group. The aromatic system may enhance π-π stacking interactions but reduce solubility compared to the hydrogenated core in the target compound .
Thiazole and Thiadiazole Analogs
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Features a simpler thiazole ring instead of benzothiazole. Hydrogen bonding (N–H⋯N) stabilizes its crystal packing .
- N-(1,3-Benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide Incorporates a thiazolidinone ring, which is associated with antitumor activity. Cycloaddition reactions with mercaptoacetic acid enable diverse bioactivity .
Physicochemical Properties
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
